molecular formula C9H11F2N7O2S B2542184 3-(difluoromethyl)-5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazol-4-amine CAS No. 925179-62-0

3-(difluoromethyl)-5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazol-4-amine

Cat. No. B2542184
CAS RN: 925179-62-0
M. Wt: 319.29
InChI Key: UDSNNHAUPITKHR-UHFFFAOYSA-N
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Description

The compound "3-(difluoromethyl)-5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazol-4-amine" is a fluorine-containing heterocyclic molecule that appears to be derived from pyrazolyl and triazolyl moieties. The presence of both difluoromethyl and nitro groups suggests that this compound could have interesting electronic properties and potential biological activity.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in several studies. For instance, the reaction of Appel salt with 1H-pyrazol-5-amines leads to the formation of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, depending on the pH of the reaction medium . Adjusting the pH can modify the product ratio, with acidic conditions favoring dithiazolylidenes and basic conditions favoring pyrazolo[3,4-c]isothiazoles. Additionally, thermolysis of certain intermediates can yield pyrazolo[3,4-d]thiazole derivatives . Another study reports the synthesis of fluorine-containing heterocyclic 3-methyl-1-phenylpyrazol-5-one derivatives through the reaction of methyl 3,3,3-trifluoro-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)propionate with various 1,3-binucleophiles . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using single crystal X-ray crystallography, which supports the formation of specific isothiazole and thiazole derivatives . This technique could be employed to determine the precise structure of "3-(difluoromethyl)-5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazol-4-amine" and confirm the positions of the functional groups.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied, revealing that certain pyrazolyl- and triazolyl-containing molecules can undergo cycloaddition reactions . For example, 1,3-dipolar cycloadditions involving 3-thioxo-[1,2,4]triazepin-5-one and nitrilimines lead to the formation of pyrazol-1,3,4-thiadiazoles . These reactions are often regioselective and can be rationalized using density functional theory (DFT) calculations. Such reactions could be relevant to the chemical behavior of the compound under analysis.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-(difluoromethyl)-5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazol-4-amine" are not detailed in the provided papers, the presence of fluorine atoms and a nitro group suggests that the compound could exhibit unique electronic characteristics and possibly enhanced lipophilicity, which might influence its biological activity. The synthesis methods and molecular docking studies mentioned in the literature could provide insights into the potential applications of such a compound .

Scientific Research Applications

Synthesis and Reactivity

Researchers have extensively studied the synthesis and reactivity of chemical compounds similar to 3-(difluoromethyl)-5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazol-4-amine. For instance, Dalinger et al. (2013) explored the synthesis of 3,4,5-Trinitro-1H-pyrazole and its derivatives, highlighting the nucleophilic substitution reactions under mild conditions, which is crucial in the synthesis of similar compounds like the one Dalinger et al., 2013. Likewise, the synthesis of complex compounds via multicomponent reactions, as outlined by Jilloju et al. (2021), underlines the versatility of pyrazolyl-1,2,4-triazol-4-amines in forming novel compounds with potential biological applications Jilloju et al., 2021.

Biological and Pharmacological Potential

The research also extends to the biological and pharmacological potential of similar compounds. Idrees et al. (2019) synthesized a series of novel compounds integrated with benzofuran and pyrazole moieties, indicating significant antimicrobial activities, suggesting potential medicinal applications Idrees et al., 2019. Furthermore, a study by Reddy et al. (2010) elaborated on the antimicrobial activities of similar compounds, emphasizing their potential in addressing microbial resistance Reddy et al., 2010.

properties

IUPAC Name

3-(difluoromethyl)-5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-1,2,4-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N7O2S/c1-4-6(18(19)20)5(2)16(15-4)3-21-9-14-13-8(7(10)11)17(9)12/h7H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSNNHAUPITKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CSC2=NN=C(N2N)C(F)F)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N7O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(difluoromethyl)-5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazol-4-amine

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